
rac-(2R,4R)-4-bromo-2-methyloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(2R,4R)-4-bromo-2-methyloxane is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a bromine atom and a methyl group attached to an oxane ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-4-bromo-2-methyloxane typically involves the bromination of 2-methyloxane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to high-purity products.
化学反応の分析
Types of Reactions
rac-(2R,4R)-4-bromo-2-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyloxane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-hydroxy-2-methyloxane or 4-amino-2-methyloxane.
Oxidation: Formation of 4-oxo-2-methyloxane.
Reduction: Formation of 2-methyloxane.
科学的研究の応用
rac-(2R,4R)-4-bromo-2-methyloxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of rac-(2R,4R)-4-bromo-2-methyloxane involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxane ring can undergo ring-opening reactions. These interactions can lead to the formation of various biologically active compounds, influencing different molecular pathways.
類似化合物との比較
Similar Compounds
- rac-(2R,4R)-4-methoxy-2-methylpiperidine hydrochloride
- rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride
- rac-(2R,4R)-2-methyl-4-phenylpiperidine
Uniqueness
rac-(2R,4R)-4-bromo-2-methyloxane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate for specific synthetic applications where bromine substitution is required.
特性
分子式 |
C6H11BrO |
|---|---|
分子量 |
179.05 g/mol |
IUPAC名 |
(2R,4R)-4-bromo-2-methyloxane |
InChI |
InChI=1S/C6H11BrO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
InChIキー |
XGUHBPURLJMNNN-PHDIDXHHSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](CCO1)Br |
正規SMILES |
CC1CC(CCO1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


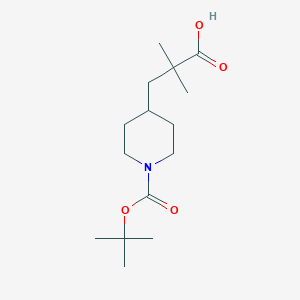


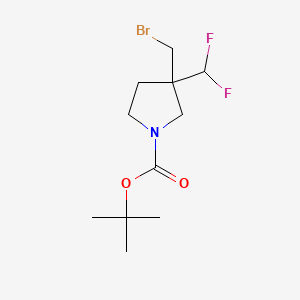
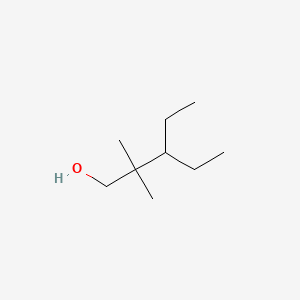

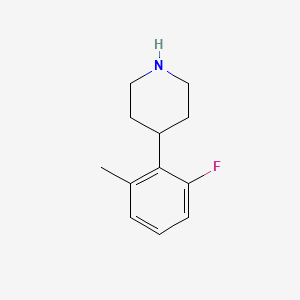
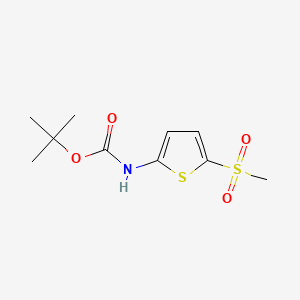
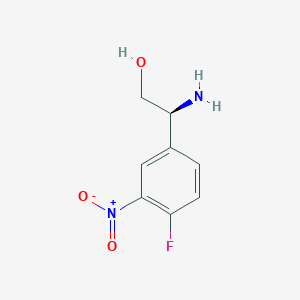

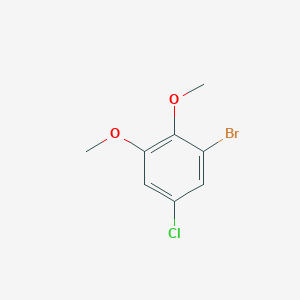
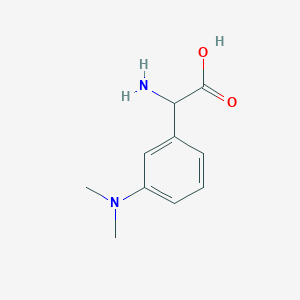

![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
